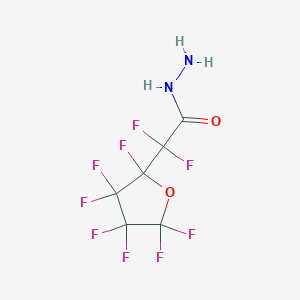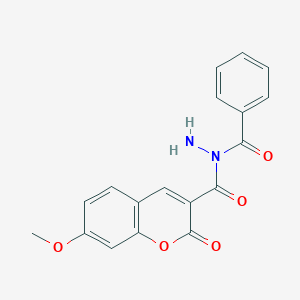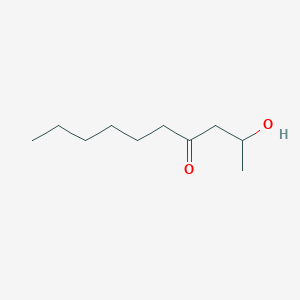
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide is a fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, makes it an interesting subject for research in various scientific fields. The presence of fluorine atoms often imparts unique chemical and physical properties, such as increased stability and reactivity, which are valuable in many applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide typically involves the reaction of 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetyl derivatives, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with similar fluorine content.
2,2-Difluoro-2,3-dihydrofuran: A related compound with a similar difluorinated structure.
Uniqueness
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetohydrazide is unique due to its specific combination of fluorine atoms and hydrazide functionality. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
84452-99-3 |
|---|---|
Formule moléculaire |
C6H3F9N2O2 |
Poids moléculaire |
306.09 g/mol |
Nom IUPAC |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetohydrazide |
InChI |
InChI=1S/C6H3F9N2O2/c7-2(8,1(18)17-16)5(13)3(9,10)4(11,12)6(14,15)19-5/h16H2,(H,17,18) |
Clé InChI |
RIEAALOPPYOPFD-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)










![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
